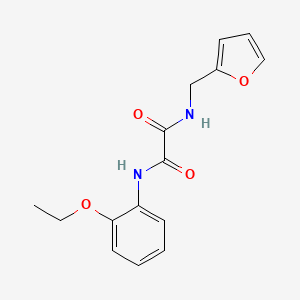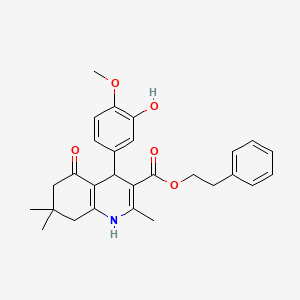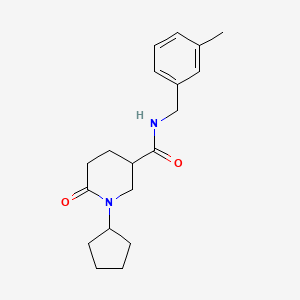
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide, also known as EF24, is a synthetic compound that has been found to have potential applications in scientific research. EF24 is a curcumin analog, which means it is structurally similar to curcumin, a compound found in turmeric.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular defense mechanism that protects cells from oxidative stress and inflammation. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been found to have various biochemical and physiological effects. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has several advantages for lab experiments. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is stable and can be easily synthesized in large quantities. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide is also soluble in both water and organic solvents, which makes it easy to use in various experimental settings. However, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has some limitations for lab experiments. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has a short half-life and can rapidly degrade in vivo. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide. One direction is to investigate the potential applications of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide in other scientific research areas, such as cardiovascular disease and diabetes. Another direction is to develop more stable and bioavailable analogs of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide that can be used in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide and its potential side effects.
合成方法
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis starts with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This compound is then reacted with 2-furylacetaldehyde to form the intermediate compound 2-ethoxyphenyl-(2-furylmethyl)-carbonyl chloride. The final step involves the reaction of this intermediate compound with ethylenediamine to form N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide.
科学研究应用
N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been found to have potential applications in various scientific research areas, including cancer research, inflammation research, and neurodegenerative disease research. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis in cancer cells. N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethoxyphenyl)-N'-(2-furylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-20-13-8-4-3-7-12(13)17-15(19)14(18)16-10-11-6-5-9-21-11/h3-9H,2,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKAQFJRZWGAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N'-(furan-2-ylmethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207884.png)


![methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
![ethyl 4-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207897.png)